3-(2,5-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, substituted with a 2,5-dimethoxyphenyl group, a hydroxy group at position 7, and a pyrrolidin-1-ylmethyl group at position 8. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen-2-one core reacts with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Hydroxylation at Position 7: The hydroxyl group at position 7 can be introduced through a selective hydroxylation reaction, using reagents such as hydrogen peroxide or a suitable oxidizing agent.
Attachment of the Pyrrolidin-1-ylmethyl Group: The pyrrolidin-1-ylmethyl group can be attached through a nucleophilic substitution reaction, where the chromen-2-one derivative reacts with pyrrolidine in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or under microwave irradiation.
Major Products
Oxidation: Formation of 7-oxo derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one: Lacks the pyrrolidin-1-ylmethyl group, which may result in different biological activities.
3-(2,5-Dimethoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one: Lacks the hydroxyl group at position 7, which may affect its reactivity and biological properties.
7-Hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one: Lacks the 2,5-dimethoxyphenyl group, which may influence its overall chemical behavior.
Uniqueness
The presence of both the 2,5-dimethoxyphenyl group and the pyrrolidin-1-ylmethyl group in 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one contributes to its unique chemical and biological properties. These structural features enhance its potential as a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-15-6-8-20(27-2)16(12-15)17-11-14-5-7-19(24)18(21(14)28-22(17)25)13-23-9-3-4-10-23/h5-8,11-12,24H,3-4,9-10,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCNRZPDEOAADZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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